(3R,4S)-3-fluoropiperidin-4-ol hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-fluoro-4-hydroxyprolines involved starting from readily available 4-oxo-L-proline derivatives . The process involved stirring D-Glucosamine hydrochloride and glyoxylic acid monohydrate in 96% formic acid at 50-60 °C for 8 hours .Molecular Structure Analysis
The molecular structure of “(3R,4S)-3-fluoropiperidin-4-ol hydrochloride” can be represented by the InChI code1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1
. Physical And Chemical Properties Analysis
The physical and chemical properties of “(3R,4S)-3-fluoropiperidin-4-ol hydrochloride” include a molecular weight of 155.6 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Structural Analysis in Pharmaceutical Synthesis
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride plays a significant role in the synthesis of pharmaceuticals like paroxetine and femoxetine. Its structural properties have been studied using vibrational circular dichroism (VCD) spectroscopy. This technique is sensitive to geometry changes in molecules and can detect subtle variations caused by intermolecular aggregation, making it valuable for the structural analysis of chiral pharmaceuticals in solutions (Urbanová et al., 2002).
Application in Protein Degradation
Research has shown that hydroxylation and fluorination of proline, as seen in compounds related to (3R,4S)-3-fluoropiperidin-4-ol hydrochloride, affect molecular recognition by biological systems. This compound is involved in the synthesis of fluoro-hydroxyprolines, which have applications in the targeted protein degradation process. Specifically, these compounds have been used in the study of the von Hippel–Lindau (VHL) E3 ligase for targeted protein degradation, a process of interest in medicinal organic chemistry, chemical biology, and drug discovery (Testa et al., 2018).
Synthesis of Fluorinated Piperidines
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride is also pivotal in the synthesis of fluorinated piperidines. A study demonstrated a practical approach for the synthesis of 4-fluoropiperidines, highlighting the wide scope and simplicity of this process, which is significant for the preparation of fluorinated compounds in medicinal chemistry (Yadav et al., 2010).
Enantiomeric Enrichment for Pharmaceutical Synthesis
Another study focuses on the enantiomeric enrichment of a compound related to (3R,4S)-3-fluoropiperidin-4-ol hydrochloride. The process of crystallization was used to achieve a higher purity of the enantiomer, which is important for pharmaceutical applications, particularly in the synthesis of stereo-specific drugs (Navratilova & Potáček, 2001).
Safety And Hazards
properties
IUPAC Name |
(3R,4S)-3-fluoropiperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYZBPWUNRGDD-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride | |
CAS RN |
955028-89-4, 1523530-55-3 | |
Record name | 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955028-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3R,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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